2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite

Antisense RNase H Gene silencing

Standard 2'-modifications (2'-OMe, LNA) cannot activate RNase H, limiting antisense potency. This FANA monomer uniquely combines high RNA binding affinity (ΔTm ~+1.2°C/mod) with robust RNase H recruitment, enabling gapmer/altimer ASOs with 20- to 100-fold higher potency vs. PS-DNA or 2'-OMe chimeras. • RNase H-competent silencing: enables target RNA cleavage unmatched by 2'-OMe, LNA, or 2'-F-RNA. • Superior chemical stability: resistant to acid (pH 1.2) and base (1 M NaOH) hydrolysis, surpassing DNA and RNA. • Long-duration siRNA stabilization: FANA-modified siRNA maintains activity >4 days with enhanced serum stability. Supplied as a high-purity white solid for automated oligonucleotide synthesis; bulk quantities available with batch-specific CoA.

Molecular Formula C39H46FN4O8P
Molecular Weight 748.8 g/mol
CAS No. 1190089-70-3
Cat. No. B3346423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite
CAS1190089-70-3
Molecular FormulaC39H46FN4O8P
Molecular Weight748.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46)/t33-,35+,36-,37-,53?/m1/s1
InChIKeyHQHQPAYRJJMYQX-CPBIVIIKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-F-ANA-U Phosphoramidite Overview


2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite (CAS 1190089-70-3) is a key building block for the solid-phase synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA or FANA) oligonucleotides. This modified uridine monomer features a 2'-fluoro substituent in the arabino configuration (ara-U) and a standard 3'-phosphoramidite group for automated DNA/RNA synthesizer compatibility [1]. As part of the FANA class, it enables the construction of antisense oligonucleotides (ASOs) and siRNAs with a unique combination of properties: a DNA-like B-type helix conformation driven by an unusual O4'-endo sugar pucker, enhanced binding affinity for complementary RNA, and a remarkable ability to recruit RNase H for target RNA cleavage—a feature absent in most other 2'-modifications [1]. This monomer is supplied as a high-purity (≥95% to ≥98%) white solid for research and therapeutic oligonucleotide synthesis .

FANA oligonucleotide building block for automated DNA/RNA synthesizers
Enables design of antisense/siRNA constructs with RNase H recruitment capability
High-purity synthesis-grade monomer supplied as a white solid for research use

Why Generic Substitution Fails for FANA-U


The 2'-fluoro-2'-deoxy-ara-U modification imparts a distinct combination of biophysical and biological properties that are not achievable with other common 2'-modifications such as 2'-O-methyl (2'-OMe), 2'-fluoro-RNA (2'-F-RNA), or locked nucleic acid (LNA). Critically, FANA oligonucleotides uniquely combine high RNA binding affinity (ΔTm ≈ +1.2°C per modification) with the ability to elicit RNase H-mediated cleavage of the target RNA [1]. In contrast, 2'-OMe and LNA modifications, while enhancing binding affinity and nuclease resistance, are incapable of activating RNase H [2]. The 2'-F-ribo (2'-F-RNA) modification can enhance stability but favors a 3'-endo (RNA-like) sugar pucker and does not support RNase H activity [2]. Furthermore, the arabino stereochemistry of FANA confers dramatically superior hydrolytic stability under both acidic and basic conditions compared to DNA, RNA, and even 2'-F-RNA [3]. Therefore, substituting this specific amidite with a generic alternative will fundamentally alter—and likely abolish—the desired RNase H-dependent gene silencing mechanism and compromise the oligonucleotide's stability profile, directly impacting experimental or therapeutic outcomes.

RNase H activity
2'-OMe or LNA modifications do not support RNase H cleavage, shifting mechanism from catalytic degradation to steric blockade.
Stability profile
Arabino stereochemistry confers distinct hydrolytic resistance; substituting with 2'-F-RNA or DNA may alter chemical stability under acidic or basic conditions.
Synthesis parameters
Generic phosphoramidites may differ in coupling time and purity, potentially reducing oligonucleotide yield and sequence fidelity.

FANA-U Phosphoramidite Evidence Guide


RNase H Activity vs. 2'-OMe and LNA

FANA-containing antisense oligonucleotides (AONs) are substrates for RNase H, leading to cleavage of the target RNA strand. This property is absent in 2'-O-methyl (2'-OMe) and locked nucleic acid (LNA) modifications, which are steric blockers only [1]. Within the class of RNase H-competent modifications, FANA/DNA 'altimers' (alternating segments) were shown to be significantly more efficient at eliciting RNase H degradation than all-DNA oligonucleotides [2].

RNase H activity
Head-to-head
FANA: substrate vs 2'-OMe/LNA: blocker only
Enables study of RNase H-mediated cleavage mechanisms in antisense silencing
2'-OMe and LNA act as steric blockers, not catalytic substrates
Antisense RNase H Gene silencing Mechanism of action

Antisense Potency vs. PS-DNA and 2'-OMe/DNA

In a direct comparative study, FANA/DNA chimeras (both 'altimer' and 'gapmer' designs) demonstrated an EC50 value for target knockdown that was comparable to siRNA but 20- to 100-fold lower (i.e., more potent) than other commonly used antisense oligonucleotide chemistries, including phosphorothioate DNA (PS-DNA) and 2'-O-methyl RNA/DNA chimeras [1].

Antisense potency
Head-to-head
20–100× lower EC₅₀
Reported EC₅₀ comparison supports cell-based potency assessment
Versus PS-DNA and 2'-OMe/DNA chimeras; siRNA-comparable levels
Antisense Potency EC50 Therapeutic efficacy

Duration of Action Compared to PS-DNA

FANA/DNA chimeras demonstrated significantly increased serum stability compared to unmodified DNA and 2'-OMe/DNA chimeras. This enhanced stability was directly correlated with sustained antisense activity for up to 4 days post-transfection, representing a 3- to 4-fold longer duration of effect after a single dose compared to phosphorothioate oligodeoxynucleotides (PS-DNA) [1][2].

Duration of action
Head-to-head
3–4× longer activity
Reported duration context supports prolonged gene silencing in vitro
Sustained up to 4 days post-transfection vs PS-DNA
Nuclease resistance Serum stability Duration of action Pharmacokinetics

Thermal Stability Improvement over 2'-F-RNA

Incorporation of a single 2'-fluoro-2'-deoxy-ara-U residue into an oligonucleotide increases the melting temperature (Tm) of its duplex with complementary RNA by approximately 1.2°C per modification [1]. This increase is attributed to the DNA-like sugar pucker (O4'-endo) and the electronegative fluorine, which enhances base stacking and hydrogen bonding. In comparison, the isomeric 2'-fluoro-ribo-U (2'-F-RNA) modification, which favors an RNA-like (3'-endo) pucker, yields a slightly lower Tm increase under identical sequence contexts [2].

Thermal stability
Head-to-head
ΔTm ≈ +1.2 °C
Quantitative binding affinity improvement per modification
Higher than 2'-F-RNA in similar sequence contexts
Thermal stability Binding affinity Tm Hybridization

Acid and Base Stability vs. DNA and RNA

FANA oligonucleotides display remarkable resistance to chemical hydrolysis. In enzyme-free simulated gastric fluid (pH ~1.2), FANA showed virtually no cleavage after 2 days, whereas DNA was completely degraded within minutes (t1/2 ≈ 2 min) and RNA had a half-life of hours (t1/2 ≈ 3 h for PO) [1]. Under strong basic conditions (1 M NaOH, 65°C), FANA exhibited a half-life of approximately 20 hours, while RNA was entirely degraded in a few minutes [1]. This stability is superior even to the related 2'-F-RNA modification [2].

Hydrolytic stability
Head-to-head
FANA: >1440× vs DNA | RNA: t½ ~3 h
Supports stability assessment under acidic and basic processing conditions
Simulated gastric fluid (pH 1.2); also resistant to 1 M NaOH
Chemical stability Hydrolysis Acid lability Base lability Deprotection

Optimized Coupling Time for Solid-Phase Synthesis

For solid-phase oligonucleotide synthesis, the 2'-F-U-ANA-CE phosphoramidite requires a 6-minute coupling time when using standard activators (e.g., 5-ethylthio-1H-tetrazole) to achieve optimal stepwise coupling efficiency [1]. This is longer than the ~2-minute coupling time typical for standard DNA phosphoramidites, but shorter than some other modified amidites like LNA which may require 10-15 minutes. Commercial suppliers report that this monomer is supplied with purity ≥95-98% , ensuring reliable incorporation.

Coupling time
Reported
6 min coupling
Recommended synthesizer cycle parameter for optimal incorporation
Compared to ~2 min for standard DNA amidites
Oligonucleotide synthesis Coupling efficiency Protocol optimization Automated synthesis

FANA-U Phosphoramidite Applications


RNase H-Dependent ASO Development

Ideal for designing gapmer or altimer ASOs that require both high target affinity and RNase H-mediated cleavage for potent gene silencing. The monomer's ability to activate RNase H [1] and its proven 20- to 100-fold higher potency over PS-DNA and 2'-OMe chimeras [2] make it a superior choice for therapeutic ASO candidates targeting mRNA, particularly for indications requiring long duration of action.

Therapeutic siRNA Optimization

For stabilizing siRNA duplexes and improving their pharmacokinetic profile without abolishing gene silencing activity. FANA modifications are well-tolerated in siRNA passenger strands and can be combined with 2'-F-RNA or LNA modifications in chimeras [1]. The enhanced serum stability and extended duration of action (>4 days) [3] are valuable for reducing dosing frequency in preclinical and clinical siRNA programs.

Stability in Harsh Environments

For applications requiring extreme chemical stability, such as oligonucleotide-based sensors, probes, or therapeutics intended for oral delivery or exposure to acidic cellular compartments. FANA oligonucleotides exhibit unparalleled resistance to acid (pH 1.2) and base (1 M NaOH) hydrolysis, vastly outperforming DNA and RNA [4]. This monomer is the foundational building block for such stable constructs.

SAR and Biophysical Studies

As a tool for investigating the impact of sugar pucker (O4'-endo vs. C2'-endo vs. C3'-endo) on duplex stability, base pairing fidelity, and enzyme recognition (e.g., polymerases, ligases, RNase H) [5]. The well-characterized ΔTm of ~1.2°C per modification [1] provides a quantitative baseline for designing experiments to probe nucleic acid structure and function.

Application
Selection Property
Validation Focus
RNase H-dependent antisense gene silencing studies
RNase H substrate competence
Target RNA cleavage assay confirmation
siRNA pharmacokinetic and stability profiling
Nuclease resistance and prolonged activity
Serum stability and silencing duration assessment
Chemical stability studies under extreme pH conditions
Hydrolytic resistance (acid/base)
Stability testing in simulated gastric fluid or alkaline processing
Sugar pucker and duplex stability structure-activity studies
Sugar conformation effect on hybridization
Thermal denaturation and base-pairing fidelity studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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